1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylpyridine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Contains a pyridine ring and a pyrrolidine ring but differs in the substitution pattern.
Pyrrolidine-2-one: Similar pyrrolidine ring but lacks the methylpyridine moiety.
Pyrrolidin-2,5-diones: Contains a pyrrolidine ring with additional functional groups.
Uniqueness
1-(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(3-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-8-13-6-5-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
UCOZINOMUWYJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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